
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
Overview
Description
“1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” is a chemical compound with the molecular weight of 281.23 . It is also known as TAK-448. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H20N4.2ClH/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H . The SMILES string for this compound is CN1N=C(C(CNC)=C1C)C .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Derivatives : A study by Wu et al. (2012) discussed the synthesis of new pyrazole derivatives, emphasizing the creation of compounds through cyclization reactions. The structural aspects of these compounds were analyzed using X-ray diffraction.
Investigation of Tautomerization : Research by Laurella and Erben (2016) focused on the spectroscopic and physicochemical properties of similar compounds. Their study revealed insights into the tautomeric forms and intramolecular hydrogen bonding of these compounds.
Molecular Structure Analysis : In a study by Shen et al. (2012), the molecular structure of pyrazole derivatives was examined. They employed techniques like NMR spectroscopy, X-ray diffraction, and computational methods to understand the structural properties of these compounds.
Applications in Organic Light-Emitting Diodes (OLEDs)
High-Efficiency Electroluminescence : Su et al. (2021) conducted research on orange-red iridium(III) complexes for OLEDs. Their study highlighted the synthesis of specific ligands and the resultant high efficiency in OLED performance.
Mechanoluminescent Materials : Huang et al. (2013) explored Pt(II) complexes with pyrazolyl-pyridine ligands for OLEDs, emphasizing their photophysical properties and applications in mechanoluminescent and efficient white OLEDs.
Photophysical Studies
- Proton Transfer in Chromophores : A study by Vetokhina et al. (2012) investigated pyrazolyl-pyridine compounds, focusing on proton transfer processes in these molecules and their photophysical behaviors.
Safety and Hazards
Properties
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)13(3)12-8)7-14-5-4-10(15)6-14/h10,15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASTZFFCNZPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


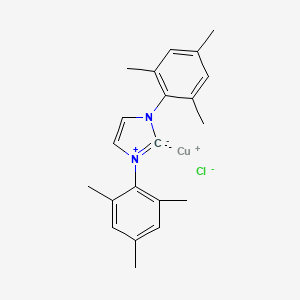
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)

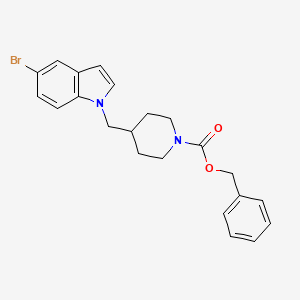
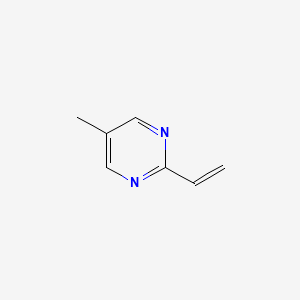


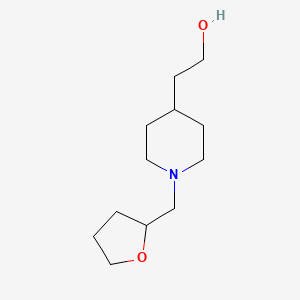
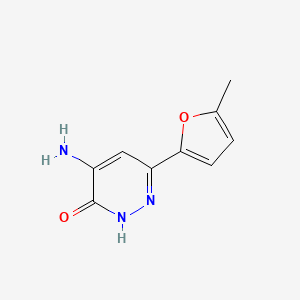
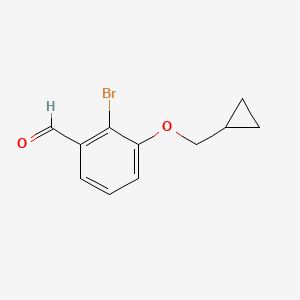
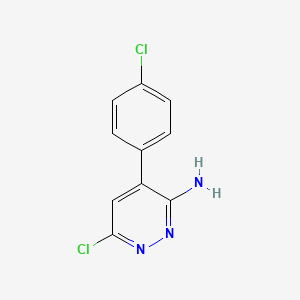
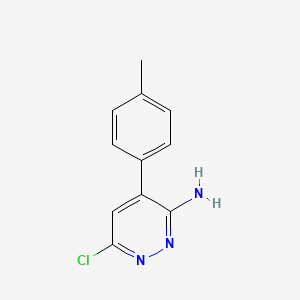
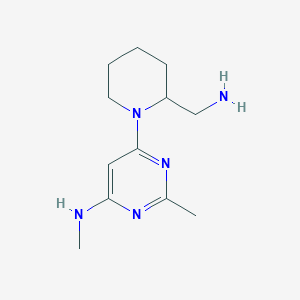
![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)
